
D-Sorbitol-13C,d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Sorbitol-13C,d2: is a stable isotope-labeled compound of D-Sorbitol, a six-carbon sugar alcohol. This compound is specifically labeled with carbon-13 and deuterium, making it useful in various scientific research applications. D-Sorbitol itself is commonly used as a sugar substitute, stabilizing excipient, isotonicity agent, sweetener, humectant, thickener, and dietary supplement .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of D-Sorbitol-13C,d2 involves the isotopic labeling of D-Sorbitol. The process typically starts with the synthesis of D-Sorbitol, followed by the incorporation of carbon-13 and deuterium isotopes. The reaction conditions often involve the use of acidified ammonium molybdate as a catalyst, with the reaction taking place at a temperature range of 98-100°C .
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process involves the large-scale synthesis of D-Sorbitol, followed by isotopic enrichment using carbon-13 and deuterium sources. The final product is purified and packaged for use in research and industrial applications .
化学反应分析
Types of Reactions: D-Sorbitol-13C,d2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and nitric acid. The reaction typically occurs under acidic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. The reaction is usually carried out in anhydrous solvents.
Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions. The reaction conditions vary depending on the desired product.
Major Products Formed: The major products formed from these reactions include various derivatives of D-Sorbitol, such as D-Glucitol and other sugar alcohols. These products are useful in further research and industrial applications .
科学研究应用
Chemistry: D-Sorbitol-13C,d2 is used as a tracer in metabolic studies to understand the pathways and mechanisms of sugar alcohol metabolism. It is also used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and interactions .
Biology: In biological research, this compound is used to study the metabolic pathways of sugar alcohols in various organisms. It helps in understanding the role of sugar alcohols in cellular processes and their impact on health and disease .
Medicine: this compound is used in medical research to study the pharmacokinetics and pharmacodynamics of sugar alcohols. It is also used in the development of new therapeutic agents and diagnostic tools .
Industry: In the industrial sector, this compound is used in the production of bio-based polyurethanes and other polymers. It is also used as a stabilizing excipient in pharmaceutical formulations .
作用机制
D-Sorbitol-13C,d2 exerts its effects by participating in various metabolic pathways. The compound is metabolized by enzymes such as sorbitol dehydrogenase and aldose reductase, leading to the formation of fructose and glucose. These metabolic products are further utilized in cellular processes, contributing to energy production and other vital functions .
相似化合物的比较
D-Glucitol-13C: Another isotopically labeled sugar alcohol used in metabolic studies.
D-Mannitol-13C: A similar compound used in medical and biological research.
D-Arabitol-13C: Used in studying sugar alcohol metabolism and its effects on health.
Uniqueness: D-Sorbitol-13C,d2 is unique due to its dual isotopic labeling with carbon-13 and deuterium. This dual labeling provides enhanced sensitivity and specificity in analytical techniques such as NMR spectroscopy and mass spectrometry. The compound’s unique properties make it valuable in a wide range of scientific research applications .
属性
分子式 |
C6H14O6 |
|---|---|
分子量 |
185.18 g/mol |
IUPAC 名称 |
(2R,3R,4R,5S)-1,1-dideuterio(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1D2 |
InChI 键 |
FBPFZTCFMRRESA-MFCWALQOSA-N |
手性 SMILES |
[2H][13C]([2H])([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O |
规范 SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



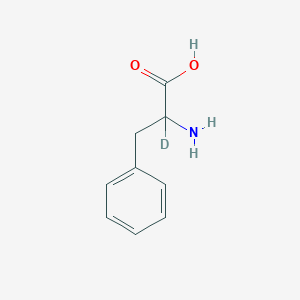

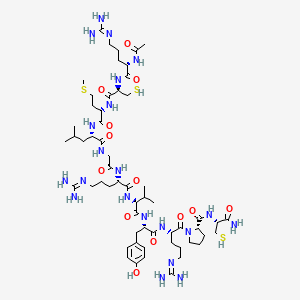
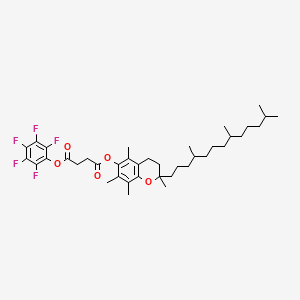
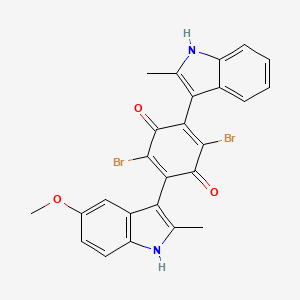
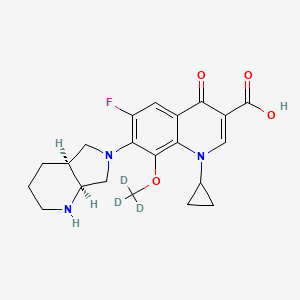

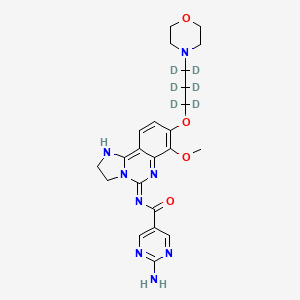
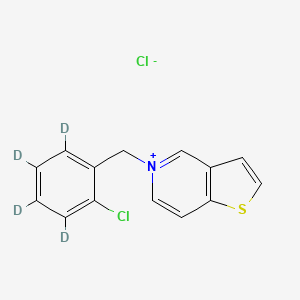
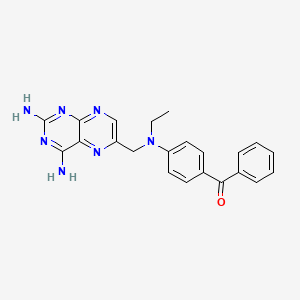
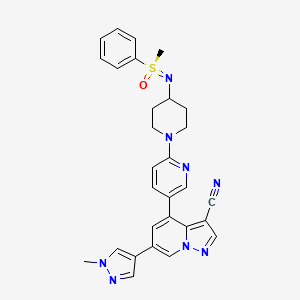
![N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)

